Cas no 2229450-15-9 (4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole)

4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- 4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole
- EN300-1802715
- A1-33768
- 2229450-15-9
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- インチ: 1S/C10H9FN2O/c1-14-10-4-7(2-3-9(10)11)8-5-12-13-6-8/h2-6H,1H3,(H,12,13)
- InChIKey: GZJPEWNFTKTCQG-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1OC)C1C=NNC=1
計算された属性
- せいみつぶんしりょう: 192.06989108g/mol
- どういたいしつりょう: 192.06989108g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 37.9Ų
4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1802715-0.1g |
4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole |
2229450-15-9 | 0.1g |
$615.0 | 2023-09-19 | ||
Enamine | EN300-1802715-0.05g |
4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole |
2229450-15-9 | 0.05g |
$587.0 | 2023-09-19 | ||
Enamine | EN300-1802715-0.5g |
4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole |
2229450-15-9 | 0.5g |
$671.0 | 2023-09-19 | ||
Enamine | EN300-1802715-2.5g |
4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole |
2229450-15-9 | 2.5g |
$1370.0 | 2023-09-19 | ||
Enamine | EN300-1802715-5.0g |
4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole |
2229450-15-9 | 5g |
$3770.0 | 2023-05-26 | ||
Enamine | EN300-1802715-5g |
4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole |
2229450-15-9 | 5g |
$2028.0 | 2023-09-19 | ||
Enamine | EN300-1802715-1.0g |
4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole |
2229450-15-9 | 1g |
$1299.0 | 2023-05-26 | ||
Enamine | EN300-1802715-0.25g |
4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole |
2229450-15-9 | 0.25g |
$642.0 | 2023-09-19 | ||
Enamine | EN300-1802715-10.0g |
4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole |
2229450-15-9 | 10g |
$5590.0 | 2023-05-26 | ||
Enamine | EN300-1802715-1g |
4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole |
2229450-15-9 | 1g |
$699.0 | 2023-09-19 |
4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
4-(4-fluoro-3-methoxyphenyl)-1H-pyrazoleに関する追加情報
4-(4-Fluoro-3-Methoxyphenyl)-1H-Pyrazole: A Comprehensive Overview
The compound with CAS No. 2229450-15-9, commonly referred to as 4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and material science. The pyrazole ring, a five-membered aromatic heterocycle, forms the core of this molecule, while the 4-fluoro-3-methoxyphenyl substituent adds complexity and functionality to its structure.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The fluorine atom at the para position of the phenyl ring contributes to the molecule's electronic properties, enhancing its ability to interact with biological targets. Similarly, the methoxy group at the meta position introduces steric effects and hydrogen bonding capabilities, further modulating the compound's bioactivity.
One of the most notable advancements involving 4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole is its role in targeted drug delivery systems. Researchers have explored its potential as a scaffold for designing molecules with improved pharmacokinetic profiles. For instance, modifications to the pyrazole ring have been shown to enhance solubility and bioavailability, making it a promising candidate for anti-cancer therapies.
In addition to its medicinal applications, this compound has also been investigated for its electronic properties in materials science. The conjugated system of the pyrazole ring and the substituted phenyl group makes it a potential candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). Recent studies have demonstrated that incorporating fluorine into such systems can significantly improve their charge transport properties.
The synthesis of 4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole typically involves a multi-step process, often starting with the preparation of intermediate compounds like phenols or anilines. Advanced techniques such as Suzuki coupling and Stille coupling have been employed to achieve high yields and purity. These methods not only ensure the scalability of production but also pave the way for further functionalization of the molecule.
Looking ahead, ongoing research is focused on optimizing the biological activity of this compound through rational drug design. By leveraging computational chemistry tools and machine learning algorithms, scientists are exploring novel analogs that could exhibit enhanced efficacy against various disease targets. Furthermore, green chemistry approaches are being adopted to minimize environmental impact during synthesis, aligning with global sustainability goals.
In conclusion, 4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole represents a versatile platform for advancing both medicinal and materials science. Its unique combination of structural features and functional groups positions it as a key molecule in contemporary research efforts. As new insights emerge from ongoing studies, this compound is expected to play an increasingly pivotal role in shaping future innovations across diverse scientific disciplines.
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